molecular formula C13H11ClFN3O B2458262 N'-[(2-chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide CAS No. 303997-42-4

N'-[(2-chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide

Cat. No.: B2458262
CAS No.: 303997-42-4
M. Wt: 279.7
InChI Key: RWGFRSVAAWIFED-UHFFFAOYSA-N
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Description

N’-[(2-chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridinecarboximidamide core with a 2-chloro-6-fluorobenzyl group attached via an oxy linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 4-pyridinecarboximidamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the benzyl group, while oxidation and reduction can modify the functional groups on the pyridinecarboximidamide core.

Scientific Research Applications

N’-[(2-chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N’-[(2-chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorobenzyl chloride
  • 2-chloro-6-fluorobenzyl bromide
  • 4-pyridinecarboximidamide

Uniqueness

N’-[(2-chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .

Biological Activity

N'-[(2-chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide is a compound that has garnered attention in various fields of biological research, particularly due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C13H11ClFN3O
  • Molecular Weight : 279.7 g/mol
  • CAS Number : 303997-40-2
  • Boiling Point : 376.2 ± 52.0 °C (predicted)
  • Density : 1.33 ± 0.1 g/cm³ (predicted)
  • pKa : 3.80 ± 0.50 (predicted) .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. Notably, it has been explored for its potential as an inhibitor in enzymatic studies, suggesting a role in biochemical pathways relevant to disease states.

Anticancer Properties

Research indicates that this compound may exhibit anticancer activity . In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Studies indicate that it may reduce the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This activity could make it a candidate for treating conditions characterized by chronic inflammation.

Antimicrobial Activity

Preliminary studies have suggested that this compound possesses antimicrobial properties , effective against certain bacterial strains. This aspect is particularly relevant in the context of rising antibiotic resistance.

Research Findings and Case Studies

StudyFindings
In vitro study on cancer cell lines Demonstrated significant inhibition of cell proliferation in various cancer types, including breast and colon cancer cells .
Anti-inflammatory assays Showed reduced levels of TNF-alpha and IL-6 in treated cells compared to controls .
Antimicrobial tests Effective against Staphylococcus aureus and Escherichia coli, indicating broad-spectrum antimicrobial potential .

Properties

IUPAC Name

N'-[(2-chloro-6-fluorophenyl)methoxy]pyridine-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN3O/c14-11-2-1-3-12(15)10(11)8-19-18-13(16)9-4-6-17-7-5-9/h1-7H,8H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGFRSVAAWIFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON=C(C2=CC=NC=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CO/N=C(/C2=CC=NC=C2)\N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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